

An In-Depth Technical Guide to 3-Hydroxy-2ureido-butyric acid

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Compound of Interest

Compound Name: 3-Hydroxy-2-ureido-butyric acid

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This technical guide provides a comprehensive overview of **3-Hydroxy-2-ureido-butyric acid**, including its chemical identity, physicochemical properties, metabolic context, and potential analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Identity

IUPAC Name: 2-(carbamoylamino)-3-hydroxybutanoic acid[1][2]

Synonyms:

- 3-Hydroxy-2-ureido-butyric acid[1][2]
- N-carbamoyl-dl-threonine[1][2]
- 122331-32-2 (CAS Number)[1][2]
- 879552-80-4 (CAS Number)[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Hydroxy-2-ureido-butyric acid**.



Property	Value	Source
Molecular Formula	C5H10N2O4	PubChem[1][2]
Molecular Weight	162.14 g/mol	PubChem[1][2]
XLogP3	-1.5	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	162.06405680 Da	PubChem[1]
Monoisotopic Mass	162.06405680 Da	PubChem[1]
Topological Polar Surface Area	113 Ų	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Complexity	170	PubChem[1]

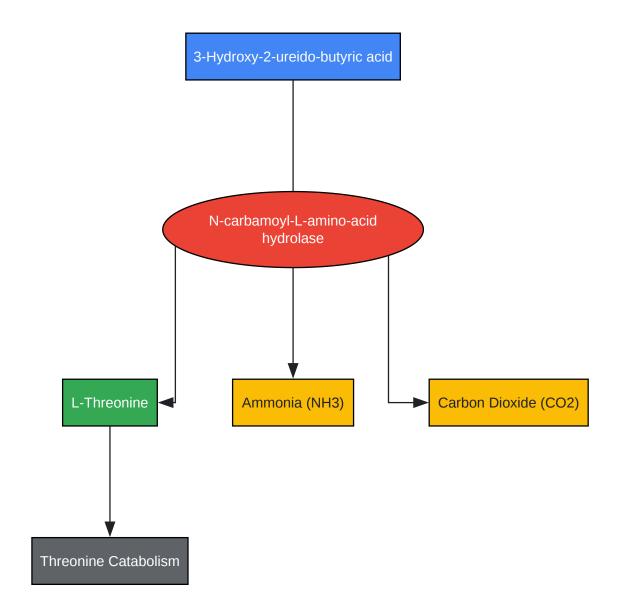
Metabolic Context and Signaling Pathways

3-Hydroxy-2-ureido-butyric acid is a carbamoylated derivative of the amino acid threonine.[3] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia.[3] The metabolic fate of **3-Hydroxy-2-ureido-butyric acid** is likely linked to the catabolism of N-carbamoyl amino acids.

A plausible metabolic pathway involves the hydrolysis of the ureido group by an N-carbamoyl-L-amino-acid hydrolase. This enzymatic reaction would yield L-threonine, ammonia, and carbon dioxide.[4] The resulting L-threonine can then enter its established catabolic pathways.

Below is a diagram illustrating the proposed catabolic pathway of **3-Hydroxy-2-ureido-butyric** acid.





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Proposed catabolic pathway of 3-Hydroxy-2-ureido-butyric acid.

Experimental Protocols

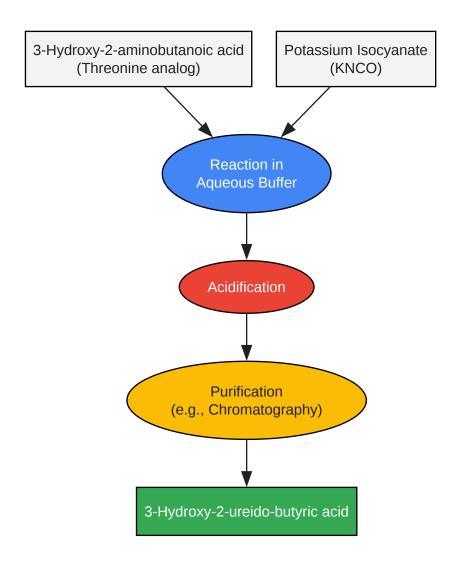
While specific, detailed experimental protocols for the synthesis and analysis of **3-Hydroxy-2-ureido-butyric acid** are not readily available in the public domain, methodologies can be inferred from the analysis of structurally related compounds.



Synthesis

A general approach for the synthesis of **3-Hydroxy-2-ureido-butyric acid** would involve the carbamoylation of **3-hydroxy-2-aminobutanoic** acid (a diastereomer of threonine). This can be achieved by reacting the amino acid with a source of isocyanic acid, such as potassium isocyanate, under controlled pH conditions.

Hypothetical Synthesis Workflow:



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A general workflow for the synthesis of **3-Hydroxy-2-ureido-butyric acid**.

Analytical Methods



The analysis and quantification of **3-Hydroxy-2-ureido-butyric acid** in biological matrices or as a pure compound would likely employ a combination of chromatographic and spectroscopic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex mixtures.

- Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquidliquid extraction (LLE) to remove interfering substances.
- Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for this acidic molecule. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a specific product ion.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used, but would require derivatization to increase the volatility of the analyte.

- Derivatization: Silylation of the hydroxyl and carboxylic acid groups, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Chromatography: Separation on a capillary column suitable for polar compounds.
- Mass Spectrometry: Electron ionization (EI) would generate a characteristic fragmentation pattern for identification and quantification.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would provide information about the chemical



environment of each proton and carbon atom in the molecule, confirming the presence of the ureido, hydroxyl, and butyric acid moieties.

This guide provides a foundational understanding of **3-Hydroxy-2-ureido-butyric acid**. Further experimental work is required to establish detailed and validated protocols for its synthesis and analysis, as well as to fully elucidate its biological roles.

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References

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